N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves reactions with various reagents. For example, one reaction was performed by the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and can involve various reagents and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, the molecular weight of 2-(Benzofuran-2-YL)acetic acid is 176.17 g/mol .Scientific Research Applications
Enantioselective Fluorination A novel electrophilic fluorinating reagent, closely related to the class of compounds including N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide, has been developed to improve the enantioselectivity of products in fluorination reactions. This reagent, identified as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), enhances the enantioselectivity of silylenol ether fluorination by up to 18% compared to using traditional N-fluorobenzenesulfonimide (NFSI) (Yasui et al., 2011).
Anticancer Activity Research into aminothiazole-paeonol derivatives, which share a structural motif with this compound, has shown significant anticancer potential. Specifically, these compounds have demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting a promising avenue for the development of new anticancer agents (Tsai et al., 2016).
COX-2 Inhibition Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which are structurally similar to this compound, have identified compounds with potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. This includes the development of JTE-522, a compound currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The synthesis of benzofuran compounds has been shown to be influenced by environmental factors such as temperature and the presence of certain catalysts .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBKUYWJTUWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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